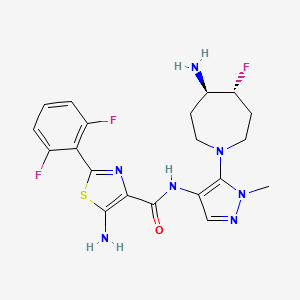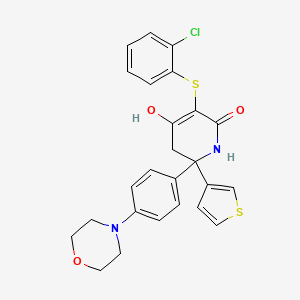
GNE-140 racémica
Descripción general
Descripción
GNE-140 racemic is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the conversion of pyruvate to lactate during glycolysis.
Aplicaciones Científicas De Investigación
GNE-140 racemic has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Researchers utilize GNE-140 racemic to investigate the role of LDHA in cellular metabolism and cancer cell proliferation.
Medicine: The compound is explored for its potential therapeutic effects in cancer treatment, particularly in targeting glycolysis-dependent tumors.
Industry: GNE-140 racemic can be used in the development of new drugs and therapeutic agents
Análisis Bioquímico
Biochemical Properties
GNE-140 racemic interacts with the enzyme lactate dehydrogenase A (LDHA), inhibiting its function . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and is believed to be the major enzyme responsible for the conversion of pyruvate to lactate . The interaction between GNE-140 racemic and LDHA is crucial in biochemical reactions, particularly in the metabolic pathway of glycolysis .
Cellular Effects
GNE-140 racemic has significant effects on various types of cells and cellular processes. In MIA PaCa-2 human pancreatic cells, LDHA inhibition by GNE-140 racemic rapidly affected global metabolism . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of GNE-140 racemic involves its binding interactions with LDHA, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts the metabolic pathway of glycolysis .
Temporal Effects in Laboratory Settings
In MIA PaCa-2 human pancreatic cells, cell death only occurred after 2 days of continuous LDHA inhibition by GNE-140 racemic . This suggests that the effects of GNE-140 racemic on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of GNE-140 racemic vary with different dosages in animal models . At higher oral doses, ranging from 50 to 200 mg/kg, GNE-140 racemic displays greater exposure .
Metabolic Pathways
GNE-140 racemic is involved in the metabolic pathway of glycolysis . It interacts with the enzyme LDHA, which is a key enzyme in this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GNE-140 racemic involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a dihydropyridone core, which is then functionalized with various substituents to achieve the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Industrial Production Methods
While detailed industrial production methods for GNE-140 racemic are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would require optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-purity GNE-140 racemic .
Análisis De Reacciones Químicas
Types of Reactions
GNE-140 racemic primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .
Mecanismo De Acción
GNE-140 racemic exerts its effects by inhibiting lactate dehydrogenase A (LDHA), thereby disrupting the conversion of pyruvate to lactate. This inhibition leads to a buildup of pyruvate and a decrease in lactate levels, which can impair the energy production in cancer cells that rely on glycolysis. The compound targets the active site of LDHA, binding to the enzyme and preventing its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
®-GNE-140: A more potent enantiomer of GNE-140 with higher specificity for LDHA.
(S)-GNE-140: The less active enantiomer compared to ®-GNE-140.
Pyridone-based analogues: Simplified analogues of GNE-140 that retain LDHA inhibitory activity
Uniqueness
GNE-140 racemic is unique due to its potent inhibition of LDHA and its ability to disrupt glycolysis in cancer cells. Its racemic nature means it contains both ® and (S) enantiomers, providing a broader range of biological activity compared to its individual enantiomers .
Propiedades
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


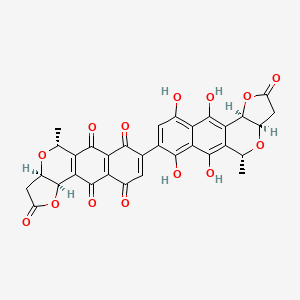
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)
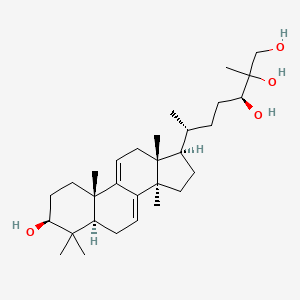
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

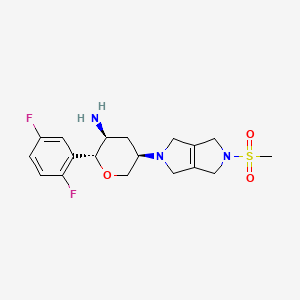
![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

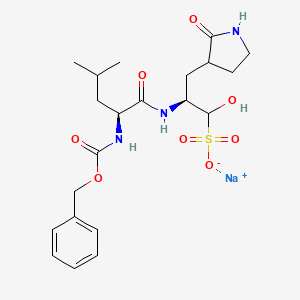
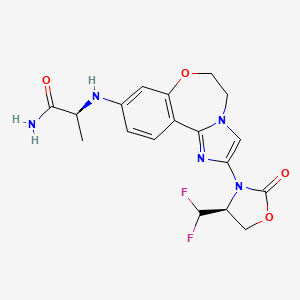
![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)
